
Methyl 1,4-dimethyl-1H-pyrrole-2-acetate
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Description
Methyl 1,4-dimethyl-1H-pyrrole-2-acetate (CAS RN: 71959-95-0) is a pyrrole-derived ester with the molecular formula C₁₀H₁₃NO₄ and a molecular weight of 211.22 g/mol . Its structure features a pyrrole ring substituted with methyl groups at the 1- and 4-positions, a carboxyl group at the 3-position, and a methyl ester at the 2-acetate position. This compound is characterized by its moderate lipophilicity (logP = 1.49) and serves as a critical intermediate in organic synthesis and pharmaceutical research . Analytical methods, such as reverse-phase HPLC with a Newcrom R1 column, are routinely employed for its separation and pharmacokinetic studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of Methyl 1,4-dimethyl-1H-pyrrole-2-acetate, highlighting differences in substituents, physicochemical properties, and applications:
Structural and Functional Differences
Ester Group Variations: Replacement of the methyl ester (C₁₀H₁₃NO₄) with an ethyl ester (C₁₁H₁₅NO₄) increases molecular weight by ~14 g/mol and likely enhances lipophilicity due to the longer alkyl chain. This modification is common in prodrug design to improve bioavailability .
Introduction of Aromatic Substituents :
- The addition of a 4-chlorobenzoyl group (e.g., in Zomepirac sodium salt and its derivatives) introduces steric bulk and electron-withdrawing effects, significantly altering biological activity. For instance, Zomepirac acts as an NSAID by inhibiting cyclooxygenase (COX) enzymes .
Carboxylate vs. Ester Groups: The sodium carboxylate in Zomepirac (C₁₅H₁₄ClNO₄Na) improves water solubility compared to the parent ester, making it suitable for oral administration .
Physicochemical and Analytical Properties
- Lipophilicity : this compound has a logP of 1.49 , indicating moderate hydrophobicity. Ethyl analogs are expected to have higher logP values due to increased alkyl chain length .
- Analytical Methods: The methyl ester is analyzed via reverse-phase HPLC (Newcrom R1 column) using acetonitrile/water with phosphoric acid. This method is scalable for preparative isolation and pharmacokinetic studies .
Properties
CAS No. |
84145-71-1 |
---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
methyl 2-(1,4-dimethylpyrrol-2-yl)acetate |
InChI |
InChI=1S/C9H13NO2/c1-7-4-8(10(2)6-7)5-9(11)12-3/h4,6H,5H2,1-3H3 |
InChI Key |
AQMWRBXTZPSEQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=C1)CC(=O)OC)C |
Origin of Product |
United States |
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